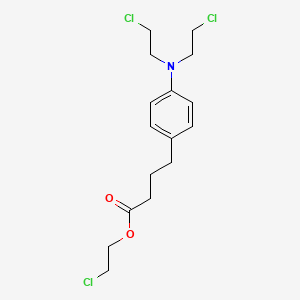

Chlorambucil chloroethyl ester

CAS No.: 94236-91-6

Cat. No.: VC2878228

Molecular Formula: C16H22Cl3NO2

Molecular Weight: 366.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94236-91-6 |

|---|---|

| Molecular Formula | C16H22Cl3NO2 |

| Molecular Weight | 366.7 g/mol |

| IUPAC Name | 2-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

| Standard InChI | InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2 |

| Standard InChI Key | DUPWPMRXQCYAKW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl |

| Canonical SMILES | C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl |

Introduction

Chlorambucil chloroethyl ester, also known as Chlorambucil 2-Chloroethyl Ester, is a derivative of chlorambucil, an alkylating agent used in chemotherapy. Chlorambucil itself is primarily employed in the treatment of chronic lymphocytic leukemia. The chloroethyl ester derivative is of interest due to its potential applications in cancer therapy, although detailed clinical use data is limited.

Synthesis and Applications

While specific synthesis methods for chlorambucil chloroethyl ester are not widely detailed in the literature, derivatives of chlorambucil are often synthesized to modify its pharmacokinetic properties or to enhance its therapeutic efficacy. The compound is a derivative of chlorambucil, which is known for its use in treating chronic lymphocytic leukemia .

Cytotoxicity and Mutagenicity

-

Cytostatic Effects: Chlorambucil derivatives have been shown to act as cytostatic agents, potentially inhibiting cell division in cancer cells.

-

Mutagenicity: Some chlorambucil derivatives have demonstrated mutagenic properties in Ames/Salmonella microsome assays, indicating potential genetic damage .

Pharmacokinetics and Stability

Chlorambucil esters generally exhibit reduced alkylating activity compared to chlorambucil itself, which may affect their cytotoxicity. The stability of these esters can vary, with some undergoing rapid hydrolysis by esterases, while others remain more stable .

Hydrolysis Rates

| Ester Type | Hydrolysis Rate |

|---|---|

| Chlorambucil Ester Derivatives | Variable, often rapid with esterases |

| Chlorambucil-Tertiary Butyl Ester | Half-life: approximately 2h in liver, 7h in blood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume